The compound {1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities. Benzimidazole structures are characterized by a fused benzene and imidazole ring, contributing to their pharmacological significance. This specific compound incorporates a chlorophenoxy group and a propyl chain, suggesting potential applications in medicinal chemistry.
This compound can be synthesized through various methods, with significant research focusing on the synthesis and biological evaluation of benzimidazole derivatives. Studies have shown that these derivatives exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
The compound falls under the category of benzimidazole derivatives, which are widely recognized for their role as pharmacophores in drug development. The presence of the chlorophenoxy group enhances its potential as a bioactive agent, making it a subject of interest in medicinal chemistry.
The synthesis of {1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol can be approached through several synthetic routes commonly used for benzimidazole derivatives:
For instance, a common method involves:
The molecular structure of {1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol includes:
Key structural data include:
The compound may undergo various chemical reactions typical for benzimidazole derivatives:
For example:
The mechanism of action for {1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is likely associated with its interaction with specific biological targets:
Research indicates that related compounds exhibit activity against various biological targets, suggesting that this compound could similarly influence pathways such as cell proliferation or inflammation .
Key physical properties include:
Chemical properties may include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing this compound .
{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol has potential applications in:
This compound exemplifies the ongoing interest in benzimidazole derivatives within medicinal chemistry due to their versatile biological activities and therapeutic potential .
The compound {1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a structurally specialized benzimidazole derivative. Its systematic IUPAC name explicitly defines the core benzimidazole scaffold, the 3-(2-chlorophenoxy)propyl chain at the N-1 position, and the critical hydroxymethyl (–CH₂OH) functional group at the C-2 position [1]. The molecular formula C₁₇H₁₇ClN₂O₂ (molecular weight: 316.78 g/mol) is confirmed by PubChem records for closely related analogues [1] [6]. Key structural components include:
Table 1: Structural Comparison of Key Benzimidazole-2-ylmethanol Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
{1-[3-(2-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol | C₁₇H₁₇ClN₂O₂ | 316.78 | 2-Chlorophenoxy, propyl linker, C-2 hydroxymethyl |
{1-[3-(2,4-Dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol | C₁₉H₂₂N₂O₂ | 310.40 | 2,4-Dimethylphenoxy, propyl linker, C-2 hydroxymethyl [6] |
(1-Propyl-1H-benzimidazol-2-yl)methanol | C₁₁H₁₄N₂O | 190.25 | N-1 propyl, C-2 hydroxymethyl [8] |
[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol | C₁₅H₁₃ClN₂O | 272.73 | N-1 4-chlorobenzyl, C-2 hydroxymethyl [10] |
Benzimidazole chemistry originated in the 1940s with the discovery of benzimidazole’s role in vitamin B₁₂ degradation, spurring synthetic efforts for bioactive analogues [4]. The foundational Phillips-Ladenburg method (condensation of o-phenylenediamine with carboxylic acids) enabled efficient benzimidazole synthesis, later adapted for C-2 hydroxymethyl derivatives via glycolic acid or its esters [4]. The 1960s–1980s saw strategic advances in N-alkylation techniques, allowing installation of complex side chains like 3-(halophenoxy)propyl groups. Patent US3325506A (1967) detailed methods for synthesizing N-substituted benzimidazoles using alkyl halides under basic conditions—principles directly applicable to this compound’s development . The 2020s focus on "privileged structure" optimization further validated the pharmacological relevance of C-2 hydroxymethyl/N-1 aryloxyalkyl benzimidazoles in drug discovery pipelines [4] [6].
Table 2: Historical Milestones in Benzimidazole Derivative Development
Year | Development | Significance |
---|---|---|
1944 | First report of benzimidazole’s biological activity (vitamin B₁₂-like effects) | Recognized benzimidazole as a biologically relevant scaffold [4] |
1967 | US3325506A: Benzimidazole N-alkylation methods | Enabled synthesis of N-aryloxyalkyl derivatives |
1980s | Antiparasitic drugs (albendazole, thiabendazole) commercialization | Validated benzimidazole core for clinical applications [4] |
2010s | Structural diversification of C-2 functional groups | Highlighted hydroxymethyl’s role in enhancing target binding [6] |
2020–2021 | Patents on benzimidazoles as kinase/PDE inhibitors (e.g., US8759345B2) | Expanded therapeutic applications beyond antiparasitics [5] [4] |
Benzimidazole derivatives are "privileged scaffolds" due to their structural mimicry of purines and adaptability to diverse targets. The keyword compound integrates three pharmacophoric elements critical for bioactivity:
Recent studies emphasize benzimidazoles’ role in overcoming drug resistance in parasitology. Derivatives with phenoxypropyl chains exhibit improved membrane penetration in helminths, while the hydroxymethyl group allows derivatization into prodrugs [4] [9]. Beyond antiparasitics, patents like US8759345B2 and US20210393604A1 highlight benzimidazoles as kinase inhibitors (cancer) and ion channel modulators (neuropathic pain), underscoring the keyword compound’s potential as a versatile precursor [5] [7].
Table 3: Pharmacological Targets of Structurally Related Benzimidazoles
Target Class | Therapeutic Application | Example Compound | Role of Benzimidazole Substituents |
---|---|---|---|
Tubulin (parasitic) | Anthelmintic/Antiprotozoal | Albendazole | Benzimidazole core disrupts microtubule assembly |
Kinases (VEGFR, TRPC6) | Anticancer/Anti-inflammatory | US8759345B2 derivatives [5] | Hydroxymethyl enables H-bonding with kinase hinge region |
Sodium channels (Naᵥ1.7) | Neuropathic pain | US20210393604A1 compounds [7] | Chloroaryloxy group enhances lipophilicity/CNS penetration |
Mitochondrial complexes | Metabolic disorders | US20140114067A1 modulators [9] | N-alkyl chains optimize membrane localization |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1